molecular formula C7H13N B049678 Dicyclopropylmethanamine CAS No. 13375-29-6

Dicyclopropylmethanamine

Cat. No. B049678
CAS RN: 13375-29-6
M. Wt: 111.18 g/mol
InChI Key: GDGUATCKWWKTLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dicyclopropylmethanamine and related compounds often involves innovative catalytic strategies to form the cyclopropylamine core. For instance, a study by Sakae et al. (2014) demonstrated a Cu-catalyzed aminoboration of 1-methylenecyclopropanes, providing a regio- and diastereoselective access to (borylmethyl)cyclopropylamines, which can serve as useful building blocks for further synthetic applications (Sakae et al., 2014). Additionally, Miura et al. (2016) reported on the rhodium(II)-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles, leading to the formation of boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity (Miura et al., 2016).

Molecular Structure Analysis

The molecular structure of dicyclopropylmethanamine is characterized by the presence of two three-membered cyclopropyl rings attached to a central nitrogen atom. While specific studies detailing the X-ray crystallography of dicyclopropylmethanamine were not found, analogous compounds have been analyzed to understand the steric and electronic effects of cyclopropyl groups on the central nitrogen. For example, Yokelson et al. (1987) detailed the synthesis and molecular structure of a disilacyclopropanimine, illustrating the impact of cyclopropyl rings on molecular geometry and electronic distribution (Yokelson et al., 1987).

Chemical Reactions and Properties

Dicyclopropylmethanamine participates in a variety of chemical reactions, exploiting the reactivity of the cyclopropyl groups and the amine functionality. For instance, Carpino et al. (2009) utilized the N-dicyclopropylmethyl (Dcpm) residue as an amide bond protectant for peptide synthesis, demonstrating the chemical versatility of dicyclopropylmethanamine derivatives (Carpino et al., 2009).

Physical Properties Analysis

The physical properties of dicyclopropylmethanamine, such as solubility, boiling point, and melting point, are influenced by its molecular structure. However, specific details regarding these properties were not directly found in the literature. Generally, the presence of cyclopropyl groups can affect the compound's phase behavior and solubility in organic solvents, making it a versatile intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of dicyclopropylmethanamine, including its basicity, reactivity with electrophiles, and participation in cycloaddition reactions, are pivotal for its use in synthetic chemistry. The compound's amine group can act as a nucleophile in various reactions, while the cyclopropyl groups can undergo ring-opening reactions under certain conditions. Studies like those by Chen et al. (2011) on the scalable and efficient preparation of dicyclopropylamine HCl salt highlight the compound's utility and challenges in synthesis (Chen et al., 2011).

Scientific Research Applications

  • Peptide Synthesis : Dicyclopropylmethyl (Dcpm) residues are effective in protecting amide bonds in peptide synthesis. This application reduces aggregation and prevents cyclization to aminosuccinimide, enhancing the efficiency of peptide synthesis (Carpino et al., 2009).

  • Neuropharmacology : Dicyclomine, a derivative, shows selective effects on hippocampal-dependent tasks in rats, influencing emotional memory. This suggests a role in studying neural processes and potential therapeutic applications (Fornari et al., 2000).

  • Antidepressant Research : Tricyclic antidepressants, which may involve derivatives of dicyclopropylmethanamine, increase dopamine in the prefrontal cortex, contributing to their therapeutic effects. This has implications in the study of mood disorders and the development of antidepressants (Carboni et al., 1990).

  • Substance Abuse Studies : The evolution of the non-medical use of dissociative drugs, including certain dicyclopropylmethanamine derivatives, is an area of research. The internet's role in transforming the drug market and the emergence of online-based research chemical vendors is significant (Morris & Wallach, 2014).

  • Molecular Biology and Drug Discovery : Studies in molecular biology and genomics, including the use of dicyclopropylmethanamine derivatives, have revolutionized drug discovery and treatment options in medicine (Drews, 2000).

  • Psychiatric Disorder Treatment : Derivatives like psilocybin and MDMA, related to dicyclopropylmethanamine, are being explored as potential treatments for psychiatric disorders, offering new therapeutic avenues (Mithoefer, Grob, & Brewerton, 2016).

  • Analytical Chemistry : High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is used for analyzing psychoactive arylcyclohexylamines, including dicyclopropylmethanamine derivatives, in various biological matrices. This is crucial for forensic and toxicological studies (De Paoli et al., 2013).

Future Directions

While specific future directions for Dicyclopropylmethanamine are not available, the field of medicinal chemistry continues to evolve, with new synthetic methodologies and library designs being developed .

properties

IUPAC Name

dicyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7(5-1-2-5)6-3-4-6/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGUATCKWWKTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158351
Record name (Dicyclopropylmethyl)amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopropylmethanamine

CAS RN

13375-29-6
Record name α-Cyclopropylcyclopropanemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=13375-29-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dicyclopropylmethyl)amine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dicyclopropylmethyl)amine
Source EPA DSSTox
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Record name (dicyclopropylmethyl)amine
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Record name (DICYCLOPROPYLMETHYL)AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Lim, B Taoka, RD Otte, K Spencer… - Journal of medicinal …, 2011 - ACS Publications
… As a relatively small and metabolically stable substituent, 1,1-dicyclopropylmethanamine was introduced to the A-ring and tested in rats. Although pSTAT5 potency of 52 was suboptimal…
Number of citations: 80 pubs.acs.org
YH Xu, YT Hu, SM Xu, BB Song, H Yuan… - Journal of Medicinal …, 2023 - ACS Publications
Metabolic reprogramming is a crucial hallmark of tumorigenesis. Modulating the reprogrammed energy metabolism is an attractive anticancer therapeutic strategy. We previously found …
Number of citations: 3 pubs.acs.org

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